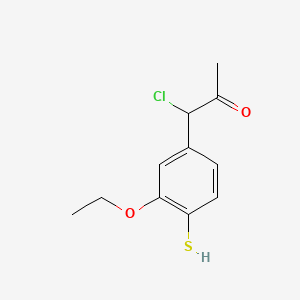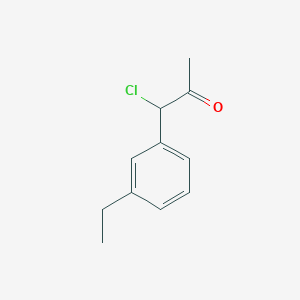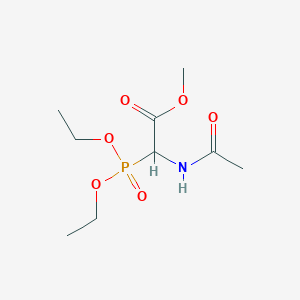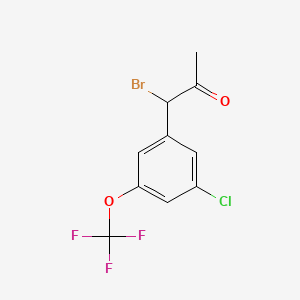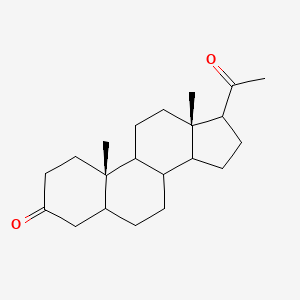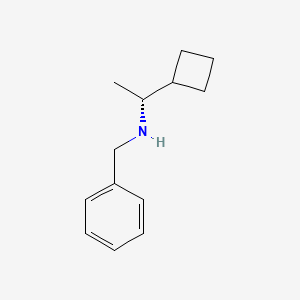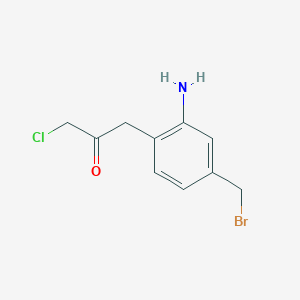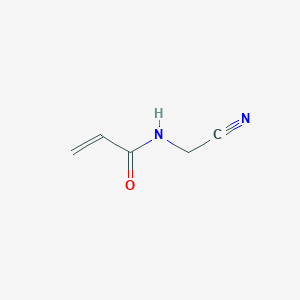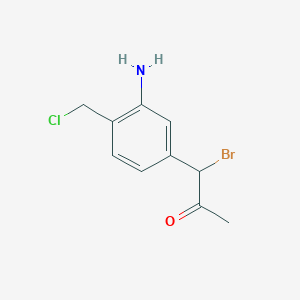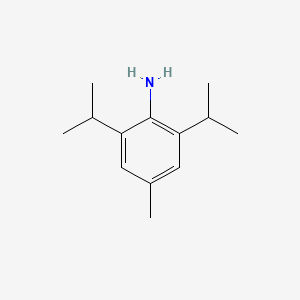
alpha-Methylhistamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine: is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine typically involves the construction of the imidazole ring followed by the introduction of the chiral center. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring. The chiral center can be introduced using chiral starting materials or chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazolones
Reduction: Dihydroimidazoles
Substitution: Various substituted imidazole derivatives
科学的研究の応用
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the chiral center may influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
Histamine: A biogenic amine with an imidazole ring, involved in immune responses.
Imidazole: The parent compound of the imidazole family, used in various chemical reactions.
Clotrimazole: An antifungal agent with an imidazole ring, used in medical treatments.
Uniqueness
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for developing enantioselective drugs and studying chiral interactions in biological systems.
特性
CAS番号 |
28814-35-9 |
|---|---|
分子式 |
C6H13Br2N3 |
分子量 |
287.00 g/mol |
IUPAC名 |
1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |
InChI |
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
InChIキー |
RWHNAAABSGVRDT-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=CN1)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


